molecular formula C17H25FN4O3S B2814648 2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide CAS No. 2034194-38-0

2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide

Cat. No. B2814648
CAS RN: 2034194-38-0
M. Wt: 384.47
InChI Key: KJKJBLHHNJSUBY-YEFDVDDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C17H25FN4O3S and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic Studies and Drug Development

Research on related compounds, such as Brivaracetam, an active pharmaceutical ingredient for epilepsy treatment, shows the importance of pharmacokinetic studies. These studies assess how substances are absorbed, distributed, metabolized, and excreted in the body. For instance, the impact of sodium chloride on the expansion of a liquid-liquid miscibility gap in an API/water system was examined for Brivaracetam, indicating how solute-solvent interactions can influence drug delivery mechanisms (Couvrat et al., 2016).

Molecular Docking and Drug Design

Another area of application involves the synthesis and evaluation of compounds for their potential therapeutic effects, supported by molecular docking studies to understand their interactions with biological targets. For example, novel thiazolidinone derivatives were synthesized and evaluated for anti-inflammatory activity, demonstrating how structural modifications can enhance biological activity (Nikalje et al., 2015).

Synthesis and Structural Optimization

The synthesis of novel compounds and the exploration of their structural-activity relationships (SAR) is a key application area. Studies such as the optimization of 2-aminopyrimidine-containing histamine H4 receptor ligands illustrate how modifications to molecular structures can improve therapeutic potential and pharmacological profiles (Altenbach et al., 2008).

Antimicrobial and Antiepileptic Activities

Research on related compounds also encompasses the discovery of new agents with antimicrobial and antiepileptic activities. For example, the discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity demonstrates the process of identifying novel therapeutic candidates through systematic chemical modification and pharmacological testing (Kenda et al., 2004).

properties

IUPAC Name

2-acetamido-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN4O3S/c1-11(23)21-15(7-8-26-2)16(24)22-13-3-5-14(6-4-13)25-17-19-9-12(18)10-20-17/h9-10,13-15H,3-8H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKJBLHHNJSUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide

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